molecular formula C25H19NO4 B2784698 2-Benzyl-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 868143-71-9

2-Benzyl-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2784698
CAS No.: 868143-71-9
M. Wt: 397.43
InChI Key: JRLKPTPAJNDQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H19NO4 and its molecular weight is 397.43. The purity is usually 95%.
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Biological Activity

2-Benzyl-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C21H19N1O4\text{C}_{21}\text{H}_{19}\text{N}_{1}\text{O}_{4}

This structure features a chromeno-pyrrole moiety, which is known for various biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including the compound . For instance, derivatives containing pyrrole rings have demonstrated potent activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some pyrrole derivatives were reported as low as 0.125 μg/mL against MRSA .

Compound Target Bacteria MIC (μg/mL)
Pyrrole Derivative AMRSA0.125
Pyrrole Derivative BMSSA0.125
This compoundE. coliTBD

Antioxidant Activity

The antioxidant potential of compounds containing the chromeno-pyrrole structure has been explored in several studies. These compounds exhibit significant radical scavenging activity due to their ability to donate hydrogen atoms or electrons to free radicals .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Membrane Disruption : It could disrupt bacterial cell membranes, leading to cell lysis.
  • Radical Scavenging : The antioxidant properties may protect cells from oxidative damage.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various pyrrole derivatives against clinical isolates of MRSA and MSSA. The study found that compounds with structural similarities to this compound exhibited remarkable antibacterial activity with MIC values significantly lower than traditional antibiotics .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of chromeno-pyrrole derivatives. The results indicated that these compounds effectively neutralized free radicals in vitro and showed promise for therapeutic applications in oxidative stress-related diseases .

Properties

IUPAC Name

2-benzyl-1-(3-hydroxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO4/c1-15-10-11-20-19(12-15)23(28)21-22(17-8-5-9-18(27)13-17)26(25(29)24(21)30-20)14-16-6-3-2-4-7-16/h2-13,22,27H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLKPTPAJNDQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CC=C4)C5=CC(=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.